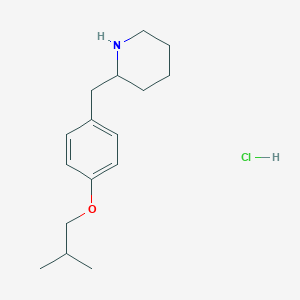
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride
Vue d'ensemble
Description
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBP is a piperidine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. In
Applications De Recherche Scientifique
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of attention deficit hyperactivity disorder (ADHD). 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, which are known to be deficient in individuals with ADHD. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been studied for its potential use in the treatment of depression, anxiety, and addiction.
Mécanisme D'action
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride acts as a selective norepinephrine and dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters from the synapse, leading to increased levels in the brain. This mechanism of action is similar to that of other commonly used ADHD medications, such as methylphenidate and amphetamines.
Biochemical and Physiological Effects:
The increased levels of dopamine and norepinephrine in the brain resulting from 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride administration have been shown to improve cognitive function, attention, and memory. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to increase wakefulness and alertness, making it a potential treatment for sleep disorders such as narcolepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride in scientific research is its high purity and yield, as well as its well-established synthesis method. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to have fewer side effects than other ADHD medications, making it a potential alternative for individuals who do not tolerate other medications well. However, one limitation of using 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride. One area of interest is in the development of more selective and potent derivatives of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride that may have improved efficacy and fewer side effects. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to have potential applications in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential therapeutic applications of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride in these areas.
Propriétés
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)12-18-16-8-6-14(7-9-16)11-15-5-3-4-10-17-15;/h6-9,13,15,17H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIJPMPTYUWHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588835 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride | |
CAS RN |
1170150-79-4 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B1627723.png)





![N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide](/img/structure/B1627731.png)



![1-{[(3,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627736.png)
![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)
![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)
